N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that features a benzofuran ring, a benzodioxin ring, and a butanamide chain with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the formamido group. The benzodioxin ring is then synthesized separately and coupled with the benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran and benzodioxin rings are known to interact with various enzymes and receptors, modulating their activity. The formamido and butanamide groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-BENZOFURAN-2-YL)QUINOLINE-4-CARBOXYLIC ACID: Known for its antioxidant and antibacterial activities.
BENZOFURAN-2-YL-(4,5-DIHYDRO-3,5-SUBSTITUTED DIPHENYLPYRAZOL-1-YL)METHANONE: Evaluated for its anticancer activity.
N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDES: Studied for their antibacterial and enzyme inhibitory properties.
Uniqueness
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5S/c1-30-11-8-16(24-22(26)20-12-14-4-2-3-5-17(14)29-20)21(25)23-15-6-7-18-19(13-15)28-10-9-27-18/h2-7,12-13,16H,8-11H2,1H3,(H,23,25)(H,24,26)/t16-/m1/s1 |
InChI Key |
BFPWSFSFFBTRNW-MRXNPFEDSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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